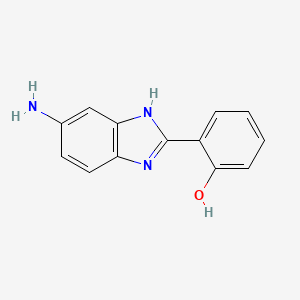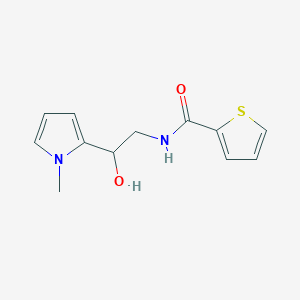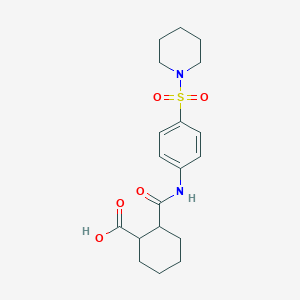![molecular formula C14H20N2O2 B2796334 (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine CAS No. 2344677-50-3](/img/structure/B2796334.png)
(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine, also known as PD-M, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Agent Development
Compounds including variants of (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine have been synthesized and evaluated for their anticonvulsant activities. Notably, a series of novel schiff bases of 3-aminomethyl pyridine, structurally similar to the specified compound, demonstrated significant seizure protection in various models, indicating potential applications in the development of anticonvulsant agents (Pandey & Srivastava, 2011).
Photocytotoxic Agents for Cancer Treatment
Iron(III) complexes incorporating derivatives of (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine have been synthesized and assessed for their photocytotoxic properties. These complexes displayed remarkable photocytotoxicity in red light, indicating potential applications in cancer treatment through apoptosis and reactive oxygen species generation (Basu et al., 2014).
Catalysis in Organic Chemistry
Derivatives of (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine have been involved in synthesizing unsymmetrical NCN′ and PCN pincer palladacycles, showcasing good activity and selectivity in catalysis. This indicates their potential utility in various catalytic processes in organic chemistry (Roffe et al., 2016).
Biomedical Imaging and Photocytotoxicity
Complexes based on derivatives of (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine have been used for cellular imaging and displayed unprecedented photocytotoxicity under red light, suggesting their potential in biomedical imaging and photodynamic therapy for cancer (Basu et al., 2014).
Eigenschaften
IUPAC Name |
(8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-11-13(12-3-1-2-8-16-12)4-6-14(7-5-13)17-9-10-18-14/h1-3,8H,4-7,9-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKVUTCFOXXUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CN)C3=CC=CC=N3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chloro-4-methylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796251.png)
![ethyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2796253.png)
![2-ethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2796254.png)

![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2796258.png)

![N-{2-[4-(2-furylcarbonyl)piperazinyl]-1-[(4-methylphenyl)sulfonyl]-2-oxoethyl} benzamide](/img/structure/B2796264.png)
![7-tert-butyl-2-mercapto-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2796265.png)
![1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide](/img/structure/B2796266.png)

![2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2796268.png)

![N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2796270.png)
